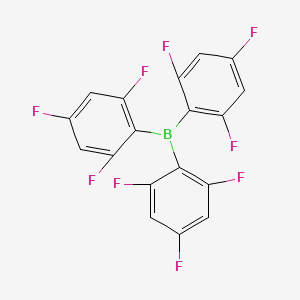
Tris(2,4,6-trifluorophenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,4,6-trifluorophenyl)borane is a metal-free catalyst known for its extensive applications in hydroboration reactions. This compound has demonstrated efficiency in the hydroboration of various unsaturated reagents, including alkynes, aldehydes, and imines. Its ability to function under ambient conditions with low catalyst loading makes it a valuable tool for organic chemists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4,6-trifluorophenyl)borane typically involves the reaction of boron trichloride with 2,4,6-trifluorophenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process. The resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The use of boron trichloride and 2,4,6-trifluorophenyl lithium remains the core of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,4,6-trifluorophenyl)borane primarily undergoes hydroboration reactions. It is effective in the 1,2-hydroboration of unsaturated reagents such as alkynes, aldehydes, and imines .
Common Reagents and Conditions:
Major Products:
Alkynes: Vinyl boranes
Aldehydes: Borylated alcohols
Imines: Borylated amines
Applications De Recherche Scientifique
Tris(2,4,6-trifluorophenyl)borane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which tris(2,4,6-trifluorophenyl)borane exerts its effects involves the activation of boron-hydrogen bonds, facilitating the addition of boron to unsaturated carbon bonds. This process is highly efficient and selective, often proceeding with syn-hydroboration . The compound’s Lewis acidic nature plays a crucial role in its catalytic activity .
Comparaison Avec Des Composés Similaires
- Tris(3,5-bis(trifluoromethyl)phenyl)borane
- Piers’ borane (HB(C6F5)2)
- Tris(pentafluorophenyl)borane
Comparison: Tris(2,4,6-trifluorophenyl)borane stands out due to its ability to catalyze hydroboration reactions under ambient conditions with low catalyst loading. Its metal-free nature is a significant advantage over traditional transition-metal catalysts like rhodium, palladium, and platinum . Additionally, it offers a broader substrate scope compared to some of its analogs .
Propriétés
Formule moléculaire |
C18H6BF9 |
|---|---|
Poids moléculaire |
404.0 g/mol |
Nom IUPAC |
tris(2,4,6-trifluorophenyl)borane |
InChI |
InChI=1S/C18H6BF9/c20-7-1-10(23)16(11(24)2-7)19(17-12(25)3-8(21)4-13(17)26)18-14(27)5-9(22)6-15(18)28/h1-6H |
Clé InChI |
HPKBFHDRGPIYAG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1F)F)F)(C2=C(C=C(C=C2F)F)F)C3=C(C=C(C=C3F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


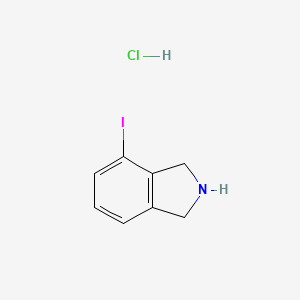
![Methyl 5-({3-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503207.png)
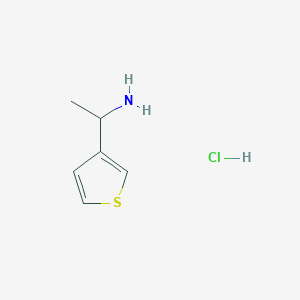
![N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503216.png)
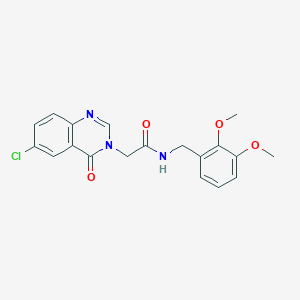
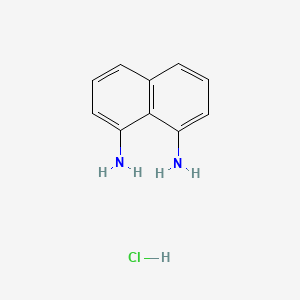
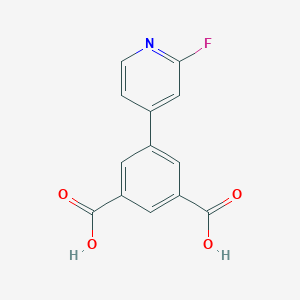
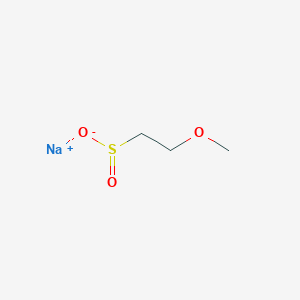
![N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503246.png)
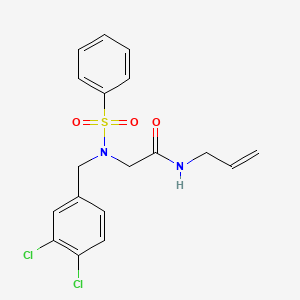
![2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol](/img/structure/B12503257.png)
![2-[[1-(4-Chlorophenyl)-1H-pyrrol-2-yl]methylene]hydrazinecarboxamide](/img/structure/B12503258.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12503264.png)
![Ethyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503268.png)
